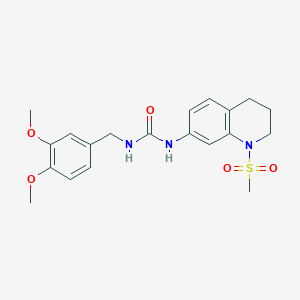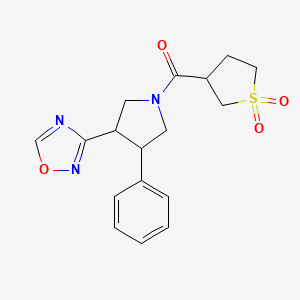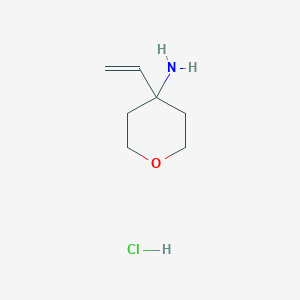
4-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the role of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-substituted imidazolylbenzamides demonstrates the potential for creating selective class III electrophysiological agents, with some compounds showing comparable potency to clinically trialed agents . The synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst and its subsequent crystal growth using the slow evaporation solution technique exemplifies the methods used to obtain pure compounds for further study . Additionally, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide showcases the incorporation of radioisotopes for tracing and study purposes .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction has been used to determine the crystal structure of N-(4-methylbenzyl)benzamide, revealing an orthorhombic lattice and noncentrosymmetric space group, with intermolecular hydrogen bonds and weak interactions forming layers parallel to the a-axis . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating a triclinic system and providing detailed lattice constants . The crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was also determined, with the molecule crystallizing in the triclinic system .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through various computational and experimental methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were investigated to estimate the molecule's reactivity . The synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and their screening for antimicrobial and antiproliferative activities demonstrate the potential chemical reactions these compounds can undergo and their biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are diverse and can be tailored for specific applications. The optical properties, such as transmittance, optical band gap, and UV cutoff wavelength of N-(4-methylbenzyl)benzamide, were determined through linear optical spectroscopy, and its photoluminescence emission spectrum was recorded . The dielectric properties and mechanical strength were also measured, indicating potential for multifunctional optical and piezoelectric applications . The thermal stability and melting point of these compounds are also of interest, as seen in the study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, which showed a specific melting point range .
Scientific Research Applications
Anticancer Activity
The compound and its derivatives have been investigated for their anticancer properties. For example, a study synthesized derivatives of indapamide, including compounds with structural similarities to 4-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide. These compounds, particularly one labeled as compound 12 (SGK 266), showed significant proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms, which are relevant in cancer research (Ö. Yılmaz et al., 2015).
Molecular Structure Studies
The compound's derivatives have been synthesized and characterized, with their molecular structures analyzed through various techniques such as X-ray crystallography, NMR, IR, and MS. This contributes to our understanding of the molecular geometry and interaction potential of such compounds. An example of this is the study of two N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, closely related to the compound , which focused on understanding their crystalline structure and molecular interactions (Chayanna Harish Chinthal et al., 2020).
Inhibitory and Biological Activity
The compound and its derivatives have been explored for their inhibitory effects on certain enzymes or biological processes. For instance, novel bi‐heterocyclic benzamides synthesized from a process involving 4‐(1H‐indol‐3‐yl)butanoic acid demonstrated potent inhibitory effects against alkaline phosphatase. The study's findings also included kinetic mechanisms and computational approaches to understand the inhibitory action, providing insights into potential therapeutic applications (M. Abbasi et al., 2019).
Supramolecular Chemistry
The compound's derivatives have been utilized in the field of supramolecular chemistry to understand non-covalent interactions and gelation behavior. Research in this domain aims to elucidate the role of molecular features like methyl functionality on the gelation behavior of certain compounds, contributing to our understanding of molecular self-assembly and its applications (P. Yadav & Amar Ballabh, 2020).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the treatment of different disorders .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide might interact with its targets in a similar way, leading to changes in cell behavior.
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways could lead to downstream effects relevant to these biological activities.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest potential anticancer activity.
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-3-6-15(7-4-12)18(21)19-11-14-5-8-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUEJJNJKSHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)


![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)
![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)
![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)
![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)
![2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide](/img/structure/B3000343.png)